N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide
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Overview
Description
N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds
Preparation Methods
The synthesis of N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide typically involves the reaction of indole derivatives with pyridine-2-carbohydrazide. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation process . The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene, to achieve the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .
Scientific Research Applications
N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
The uniqueness of N’-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide lies in its specific structural features and the combination of the indole moiety with the pyridine-2-carbohydrazide group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N'-(2-indol-1-ylacetyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C16H14N4O2/c21-15(18-19-16(22)13-6-3-4-9-17-13)11-20-10-8-12-5-1-2-7-14(12)20/h1-10H,11H2,(H,18,21)(H,19,22) |
InChI Key |
LXJWGWQIZIDDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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